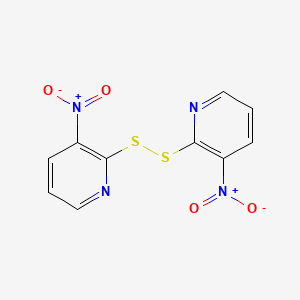
Pyridine, 2,2'-dithiobis(3-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2,2'-dithiobis(3-nitro-, also known as Pyridine, 2,2'-dithiobis(3-nitro-, is a useful research compound. Its molecular formula is C10H6N4O4S2 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
The exact mass of the compound Pyridine, 2,2'-dithiobis(3-nitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92986. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pyridine, 2,2'-dithiobis(3-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 2,2'-dithiobis(3-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
Pyridine derivatives are widely used in organic synthesis as intermediates or catalysts. The compound's ability to form stable sulfenyl groups allows it to act as a protecting group for thiols and amines during chemical reactions.
- Peptide Synthesis : The 3-nitro-2-pyridinesulfenyl group derived from pyridine, 2,2'-dithiobis(3-nitro-) is utilized as a protecting group in solid-phase peptide synthesis. It facilitates the formation of mixed disulfides and enhances selectivity under mild reaction conditions . This application is crucial in developing peptide-based drugs.
- Disulfide Bond Formation : The compound acts as an activator for disulfide bond formation, which is essential in the stabilization of protein structures. Its use in thiol/disulfide exchange reactions has opened new pathways for synthesizing complex organic molecules .
Medicinal Chemistry
Pyridine derivatives have been extensively studied for their biological activities, particularly in drug discovery.
- Antimicrobial Activity : Recent studies have shown that pyridine derivatives exhibit significant antibacterial and antifungal properties. For instance, new compounds derived from pyridine have demonstrated effectiveness against strains like Staphylococcus aureus and Candida albicans . This highlights the potential of pyridine-based compounds in developing new antimicrobial agents.
- Anticancer Properties : Pyridine compounds are being investigated for their anticancer effects. Research has indicated that certain pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting angiogenesis .
Material Science
The unique properties of pyridine compounds also lend themselves to applications in material science.
- Polymer Chemistry : Pyridine derivatives are incorporated into polymer matrices to enhance their mechanical properties and thermal stability. The incorporation of these compounds can lead to the development of advanced materials with tailored functionalities .
- Nanotechnology : Pyridine-based compounds are explored in nanotechnology for their potential use in drug delivery systems and nanocarriers due to their biocompatibility and ability to form stable complexes with various drugs .
Case Study 1: Peptide Synthesis Using Npys Group
A study demonstrated the successful application of the 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) as a protecting group during solid-phase peptide synthesis. This method allowed for efficient disulfide bond formation under mild conditions, showcasing its utility in complex peptide synthesis .
Case Study 2: Antimicrobial Evaluation
In a recent evaluation of new pyridine derivatives against microbial strains, several compounds exhibited promising antibacterial activity. The study utilized disc diffusion methods to assess efficacy against S. aureus and E. coli, revealing that some derivatives had superior antimicrobial properties compared to standard antibiotics .
特性
CAS番号 |
4282-19-3 |
|---|---|
分子式 |
C10H6N4O4S2 |
分子量 |
310.3 g/mol |
IUPAC名 |
3-nitro-2-[(3-nitropyridin-2-yl)disulfanyl]pyridine |
InChI |
InChI=1S/C10H6N4O4S2/c15-13(16)7-3-1-5-11-9(7)19-20-10-8(14(17)18)4-2-6-12-10/h1-6H |
InChIキー |
QHSXWDVVFHXHHB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SSC2=C(C=CC=N2)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1=CC(=C(N=C1)SSC2=C(C=CC=N2)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
4282-19-3 |
同義語 |
3,3'-dinitro-2,2'-dithiodipyridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















